Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate
CAS No.:
Cat. No.: VC16361549
Molecular Formula: C19H25N3O5S2
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O5S2 |
|---|---|
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | methyl 4-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H25N3O5S2/c1-10(2)15-11(3)14(18(25)26-4)17(29-15)20-13(23)9-12-16(24)21-19(28-12)22-5-7-27-8-6-22/h10,12H,5-9H2,1-4H3,(H,20,23) |
| Standard InChI Key | UOKPOMHASWJSQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(C)C |
Introduction
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a thiophene core, which is renowned for its electronic properties, making it a valuable building block in various chemical syntheses.
Applications and Potential Uses
Thiophene derivatives, including this compound, have been explored for their therapeutic applications due to their ability to modulate biological pathways. They can interact with enzymes or receptors, leading to alterations in their activity, which may result in various biological effects such as antimicrobial activity. The presence of thiazole and morpholine moieties further expands its potential applications in medicinal chemistry.
Biological Activities
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Antimicrobial Activity: Research continues to explore its efficacy against various pathogens.
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Therapeutic Applications: Potential role in modulating biological pathways for therapeutic benefits.
Research Findings and Future Directions
Thiophene derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antipsychotic, and antiepileptic activities . The electron-rich nature of thiophene enhances its ability to interact with diverse biological targets, making it a privileged pharmacophore in drug discovery .
Future Research Directions
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Biological Target Interaction: Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
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Synthetic Method Optimization: Improving synthesis efficiency and yield to facilitate large-scale production for clinical trials.
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